N-cinnamyl-N-(2-furylmethyl)amine
Description
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27g/mol |
IUPAC Name |
(E)-N-(furan-2-ylmethyl)-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C14H15NO/c1-2-6-13(7-3-1)8-4-10-15-12-14-9-5-11-16-14/h1-9,11,15H,10,12H2/b8-4+ |
InChI Key |
WDHMAQBFXIZWTE-XBXARRHUSA-N |
SMILES |
C1=CC=C(C=C1)C=CCNCC2=CC=CO2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNCC2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNCC2=CC=CO2 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of cinnamic acid derivatives, including N-cinnamyl-N-(2-furylmethyl)amine. These compounds have shown significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several cinnamic acid derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined for different strains:
| Compound | MIC (µM) against Staphylococcus aureus | MIC (µM) against Candida albicans |
|---|---|---|
| This compound | 672.83 | 789.19 |
| Butyl cinnamate | 626.62 | 672.83 |
| Ethyl cinnamate | 726.36 | 789.19 |
The results indicated that the presence of specific functional groups significantly influences the antimicrobial activity, with certain derivatives exhibiting enhanced efficacy due to increased lipophilicity, which facilitates better membrane penetration .
Anticancer Research
This compound and its derivatives have been investigated for their potential anticancer properties . The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Study: Anticancer Mechanisms
A comprehensive study examined the effects of cinnamic acid derivatives on cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The findings suggested that these compounds could induce apoptosis in cancer cells through mechanisms involving:
- Reactive Oxygen Species (ROS) generation
- Disruption of mitochondrial membrane potential
- Activation of caspase pathways
The study noted that the structural modifications in this compound could enhance its cytotoxicity against neoplastic cells, making it a promising candidate for further development as an anticancer agent .
Q & A
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
